The compound N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide is a complex organic molecule with significant potential in medicinal chemistry. It is characterized by a unique structure that includes a thieno[3,4-c]pyrazole moiety and fluorinated aromatic groups, which may enhance its biological activity and pharmacological properties.
This compound is referenced in various chemical databases, including PubChem and BenchChem, where it is cataloged under the identifier 1105250-49-4. The specific details about its synthesis and applications are still limited, indicating ongoing research in this area.
The compound falls under the category of aryl amides and thieno[3,4-c]pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The presence of fluorine atoms often contributes to improved metabolic stability and bioavailability.
The synthesis of N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide involves several complex organic reactions. While specific protocols for this exact compound are not extensively documented, similar compounds typically utilize multi-step synthetic pathways that may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed for product characterization.
The molecular structure of N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide can be represented as follows:
The compound features:
InChI=1S/C21H17F3N4O2S/c22-13-3-1-12(2-4-13)8-25-19(29)9-28-20(16-10-31-11-18(16)27-28)26-21(30)15-6-5-14(23)7-17(15)24/h1-7H,8-11H2,(H,25,29)(H,26,30)
This data indicates the presence of multiple functional groups that contribute to its chemical properties.
N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide may participate in various chemical reactions typical for amides and heterocycles. Potential reactions include:
These reactions require specific conditions such as temperature control and the presence of catalysts (e.g., palladium catalysts for reductions).
The mechanism of action for N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide is hypothesized based on its structural features. Compounds with similar structures often interact with biological targets through:
Research has shown that similar compounds exhibit significant activity against various cancer cell lines by modulating signaling pathways associated with tumor growth.
The physical properties of N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide include:
Chemical properties include:
N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide has potential applications in:
Research continues to explore these avenues to fully realize the potential of this complex organic molecule in various fields.
CAS No.: 42405-01-6
CAS No.: 4444-26-2
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0
CAS No.: 39731-48-1